(4r)-6-Methyl-4-phenylchroman-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R)-6-methyl-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13H,10H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHIZPDCJOQZLN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C[C@@H]2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359003 | |
| Record name | (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827007-19-2 | |
| Record name | (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of the Chroman 2 One Scaffold in Organic and Medicinal Chemistry Research
The chroman-2-one, or dihydrocoumarin, scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds. acs.org This structural framework, consisting of a fused benzene (B151609) ring and a dihydropyran-2-one ring, is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. acs.orgexlibrisgroup.com The related chromanone (chroman-4-one) and chromone (B188151) structures are also of significant interest, with research demonstrating their potential as anti-inflammatory, antidiabetic, and antibacterial agents. nih.gov
The significance of the chroman-2-one scaffold lies in its versatile chemical nature, which allows for substitutions at various positions, leading to a vast library of compounds with distinct properties. nih.gov These molecules have been investigated for a range of pharmacological applications, including as anticancer and anticholinesterase agents. acs.orgnih.gov The structural rigidity and specific stereochemical arrangements possible within the chroman core make it an attractive template for designing targeted therapeutic agents. acs.org For instance, derivatives have been explored as treatments for Alzheimer's disease and viral infections like MERS-CoV. nih.govnih.gov The development of novel synthetic methods, such as metal-free, base-promoted annulations, continues to expand the accessibility and diversity of chroman-2-one derivatives for further research. acs.org
Historical Trajectory and Evolution of Research on 4r 6 Methyl 4 Phenylchroman 2 One
Research into 4-phenylchroman-2-one derivatives has evolved from foundational synthesis methods to highly specific, stereoselective approaches. Early synthetic routes to the racemic mixture of 6-methyl-4-phenylchroman-2-one (B119032) often involved acid-catalyzed reactions, such as the Pechmann condensation or related cyclizations. A common procedure involves the reaction of p-cresol (B1678582) with trans-cinnamic acid in the presence of a strong acid like concentrated sulfuric acid, using a solvent like xylene at high temperatures. chemicalbook.com This method produces the racemic compound in high yield but lacks stereocontrol, resulting in a mixture of both the (4R) and (4S) enantiomers. chemicalbook.comnih.govnih.gov
The evolution of this research field has been marked by a growing emphasis on controlling the stereochemistry at the C4 position, which is a chiral center. The demand for enantiomerically pure compounds in biological studies spurred the development of asymmetric synthesis and chiral separation techniques. The synthesis of specific enantiomers like (4R)-6-Methyl-4-phenylchroman-2-one requires more sophisticated strategies, such as the use of chiral catalysts or enzymatic resolutions, which represent a significant advancement from the earlier, non-selective synthetic protocols. nih.govrsc.org This shift reflects a broader trend in organic chemistry towards precision and the synthesis of single-enantiomer products to better understand and leverage their specific biological interactions.
Current Research Landscape and Academic Significance of 4r 6 Methyl 4 Phenylchroman 2 One
The current academic significance of (4R)-6-Methyl-4-phenylchroman-2-one is primarily as a chiral building block and a target for asymmetric synthesis methodologies. Its rigid, stereodefined structure makes it an excellent candidate for investigating reaction mechanisms and the principles of stereoselectivity. rsc.org Modern research often focuses on developing novel catalytic systems that can produce this specific enantiomer with high efficiency and enantiomeric excess.
Recent studies in the broader field of chroman synthesis highlight the importance of enantioselective methods. For example, organocatalytic asymmetric cycloadditions have been successfully employed to create chiral chroman derivatives with excellent enantioselectivities (up to 98% ee). mdpi.com Similarly, iridium-catalyzed asymmetric hydrogenation has been developed to produce chiral tetrahydroquinoxalines, a related heterocyclic structure, demonstrating the advanced catalytic tools available that could be adapted for the synthesis of specific chroman-2-one enantiomers. rsc.org While large-scale studies focusing solely on the biological activity of this compound are not widely documented in recent literature, its value is established in the context of synthetic methodology development. It serves as a benchmark for the efficacy of new asymmetric reactions, contributing to the broader toolkit available to medicinal chemists for constructing complex, biologically active molecules. rsc.orgacs.org
Overview of Research Paradigms and Methodological Approaches Applied to 4r 6 Methyl 4 Phenylchroman 2 One
Retrosynthetic Analysis and Strategic Disconnections for the Chroman-2-one Core
Retrosynthetic analysis of this compound reveals several key disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategies for the chroman-2-one core focus on the ester and ether linkages within the heterocyclic ring.
A logical primary disconnection is at the ester bond (C-O), leading to a substituted hydrocinnamic acid derivative. This disconnection simplifies the lactone ring into a more accessible acyclic precursor. A further disconnection of the C4-phenyl bond would lead to a simpler hydrocinnemic acid and a phenyl source, though this is less common in forward synthesis.
Another powerful retrosynthetic strategy involves disconnecting the ether linkage (C-O-Ar). This approach points towards a phenol (B47542) and a suitably functionalized three-carbon side chain. For the specific target, this would involve p-cresol and a phenyl-substituted acrylic acid derivative. This disconnection is particularly valuable as it directly leads to starting materials often used in classical condensation reactions.
A third approach considers the formation of the C3-C4 bond. This disconnection would involve an ortho-hydroxy substituted aromatic ketone and a two-carbon synthon, a strategy that can be amenable to asymmetric methodologies.
| Disconnection | Synthons | Potential Starting Materials |
| Ester Bond (C-O) | Carboxylate and stabilized carbocation | 3-(4-methylphenoxy)-3-phenylpropanoic acid |
| Ether Linkage (C-O-Ar) | Phenoxide and α,β-unsaturated carbonyl | p-Cresol and Cinnamic acid |
| C3-C4 Bond | Enolate and electrophilic phenyl group | ortho-hydroxy-p-tolylketone and a phenylacetylide equivalent |
Classical and Established Synthetic Routes to Chroman-2-ones
The synthesis of the chroman-2-one scaffold has been a subject of extensive research, leading to the development of several classical and well-established synthetic routes. These methods generally rely on condensation and cyclization reactions.
Cyclization Reactions and Ring-Closure Strategies
One of the most prominent classical methods for the synthesis of coumarins and their dihydro derivatives is the Pechmann condensation . arkat-usa.orgorganic-chemistry.orgwikipedia.orgtaylorandfrancis.com This reaction typically involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. arkat-usa.orgorganic-chemistry.orgwikipedia.org While traditionally used for coumarin (B35378) synthesis, modifications and variations of this reaction can be applied to produce chroman-2-ones. The reaction mechanism generally proceeds through transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration. wikipedia.org
A direct synthesis of 6-Methyl-4-phenylchroman-2-one has been reported using p-cresol and cinnamic acid in the presence of concentrated sulfuric acid in xylene at elevated temperatures. chemicalbook.com This reaction proceeds with a high yield of 97% and demonstrates a straightforward approach to the target molecule's racemic form. chemicalbook.com
Condensation and Related Coupling Reactions
Condensation reactions are central to the synthesis of the chroman-2-one core. The aforementioned reaction of p-cresol and cinnamic acid is a prime example of a condensation-cyclization strategy. chemicalbook.com Other related coupling reactions can involve the use of pre-functionalized starting materials that undergo intramolecular cyclization. For instance, a suitably substituted 3-halopropanoic acid can be coupled with a phenoxide, followed by intramolecular Friedel-Crafts acylation to form the chroman-2-one ring.
Asymmetric and Stereoselective Synthesis of this compound
The synthesis of the specific enantiomer this compound requires the use of asymmetric and stereoselective methods. These approaches can be broadly categorized into chiral auxiliary-mediated strategies and enantioselective catalytic methods.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to one of the precursor fragments.
For example, a chiral alcohol could be used to form a chiral ester with cinnamic acid. The subsequent conjugate addition of a p-cresol-derived nucleophile would be directed by the chiral auxiliary, leading to the desired diastereomer. Subsequent removal of the auxiliary and lactonization would yield the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.org
Enantioselective Catalytic Methods (e.g., Organocatalysis, Transition Metal Catalysis)
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer.
Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have emerged as powerful tools for the enantioselective synthesis of heterocyclic compounds. mdpi.com For the synthesis of 4-arylchroman-2-ones, an organocatalytic Michael addition of a phenol to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and oxidation sequence, could be envisioned. The chiral catalyst would control the stereochemistry of the initial Michael addition, thereby establishing the stereocenter at the C4 position.
Transition Metal Catalysis: Transition metal complexes with chiral ligands are widely used for enantioselective transformations. A notable example for the synthesis of 4-arylchroman-2-ones is the rhodium-catalyzed enantioselective 1,4-addition of organoboron reagents to arylidene Meldrum's acids. nih.gov This method provides access to 4-arylchroman-2-ones with good to excellent levels of enantioselectivity. nih.gov In a potential application for the target molecule, a rhodium catalyst with a chiral ligand would mediate the addition of a phenylboron reagent to a Meldrum's acid derivative of 4-methyl-2-hydroxybenzaldehyde, followed by in-situ lactonization.
Another approach involves the visible-light-mediated doubly decarboxylative Giese reaction between N-(acyloxy)phthalimides and coumarin-3-carboxylic acids, which can lead to 4-substituted-chroman-2-ones. nih.govrsc.org While not inherently asymmetric, the use of a chiral photocatalyst could potentially render this reaction enantioselective.
| Catalytic Method | Catalyst/Reagent | Key Transformation | Stereocontrol |
| Organocatalysis | Chiral amine (e.g., proline derivative) | Asymmetric Michael Addition | Catalyst-controlled facial selectivity |
| Transition Metal Catalysis | Rhodium complex with chiral ligand | Enantioselective 1,4-addition | Ligand-controlled enantioselectivity |
| Photocatalysis | Chiral photocatalyst | Enantioselective radical addition | Potential for catalyst-controlled stereoselectivity |
Biocatalytic Resolution and Transformations for Chiral Chroman-2-ones
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions with high chemo-, regio-, and enantioselectivity, offer a sustainable alternative to traditional chemical methods. nih.gov In the context of chiral chroman-2-ones, biocatalytic resolutions and transformations are primarily focused on the kinetic resolution of racemic mixtures and the asymmetric reduction of prochiral precursors.
Kinetic Resolution:
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme, to separate them. Lipases are among the most widely used enzymes for the kinetic resolution of racemic alcohols and esters due to their broad substrate specificity and high enantioselectivity. For chroman-2-one precursors, which often contain hydroxyl or ester functionalities, lipase-catalyzed transesterification, esterification, or hydrolysis can be employed. For instance, a racemic mixture of a 4-hydroxychroman derivative can be subjected to enantioselective acylation catalyzed by a lipase. This results in the formation of an acylated product and the unreacted alcohol, both in enantiomerically enriched forms.
Ketoreductases (KREDs) represent another important class of enzymes for kinetic resolutions, particularly for compounds possessing a ketone group. researchgate.net These enzymes catalyze the enantioselective reduction of a ketone, leading to a chiral alcohol and the unreacted ketone enantiomer. researchgate.net This strategy is applicable to the resolution of racemic 4-chromanones.
Enzymatic Asymmetric Reduction:
A more direct approach to obtaining enantiomerically pure chroman-2-ones involves the asymmetric reduction of a prochiral precursor. For example, the reduction of a 4-phenylchromen-2-one derivative using a suitable ketoreductase can directly yield the desired (R)- or (S)-4-phenylchroman-2-one, depending on the enzyme's stereopreference. This method is highly efficient as it can theoretically convert 100% of the starting material into the desired enantiomer. A two-step enzymatic asymmetric reduction has been successfully employed for the synthesis of other doubly chiral compounds, demonstrating the potential of this strategy. nih.govnih.gov
The choice of enzyme is critical and often requires screening of various commercially available or engineered biocatalysts to achieve high enantiomeric excess (ee) and conversion. For example, old yellow enzyme 2 from Saccharomyces cerevisiae has been used for the stereoselective hydrogenation of a C-C double bond, while levodione (B1250081) reductase from Corynebacterium aquaticum can selectively reduce a carbonyl group. nih.govnih.gov The use of whole-cell biocatalysts can be advantageous as they eliminate the need for costly cofactor regeneration. nih.gov
Illustrative Biocatalytic Approaches:
| Biocatalytic Method | Enzyme Class | Substrate Type | Product(s) | Key Advantage |
| Kinetic Resolution | Lipase | Racemic 4-hydroxychroman | Enantiomerically enriched alcohol and ester | Broad substrate scope |
| Kinetic Resolution | Ketoreductase | Racemic 4-chromanone | Enantiomerically enriched alcohol and ketone | High enantioselectivity |
| Asymmetric Reduction | Ketoreductase | 4-Arylchromen-2-one | Single enantiomer of 4-arylchroman-2-one | High theoretical yield |
Divergent Synthetic Strategies for Analogues and Derivatives of this compound
The development of divergent synthetic strategies allows for the creation of a library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. For this compound, these strategies focus on the functionalization of the phenyl moiety, modification of the lactone ring, and the introduction of heterocyclic scaffolds.
The phenyl group at the C4 position of the chroman-2-one core offers a versatile handle for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties. Standard aromatic substitution reactions can be employed for this purpose.
Electrophilic Aromatic Substitution:
Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on the phenyl ring. The directing effects of the existing substituents and the reaction conditions will determine the position of the new functional group. For instance, nitration would likely introduce a nitro group at the para or ortho position of the phenyl ring. Subsequent reduction of the nitro group can provide an amino functionality, which can be further derivatized.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A bromo or iodo-substituted phenyl group on the chroman-2-one scaffold can serve as a substrate for these reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups.
A study on 2-phenylchroman-4-one derivatives demonstrated the synthesis of various analogues by modifying the phenyl group. nih.govnih.gov For example, O-alkylation of a phenolic hydroxyl group on the phenyl ring was achieved using various alkyl halides. nih.govnih.gov
Modifications to the lactone ring of the chroman-2-one scaffold can significantly impact its chemical reactivity and biological activity. These modifications can range from simple substituent changes to more complex ring alterations.
The reactivity of the lactone can be influenced by substituents on the aromatic part of the chroman-2-one system. A study on 2,2-dimethylchroman-4-one (B181875) derivatives showed that the electronic effects of substituents on the benzene (B151609) ring are transmitted to the heterocyclic ring, affecting the chemical shifts of the carbonyl group and adjacent methylene (B1212753) protons in NMR spectroscopy. mdpi.com For instance, electron-withdrawing groups generally lead to a deshielding effect on the carbonyl carbon. mdpi.com
The enolates of lactones are important intermediates for C-C bond formation. The acidity of the α-proton to the carbonyl group in the lactone ring allows for the generation of a nucleophilic enolate, which can then react with various electrophiles. nih.gov The nucleophilicity of these lactone enolates can be tuned by substituents on the chroman-2-one core. nih.gov For example, an electron-withdrawing group like a nitro group can decrease the nucleophilicity of the corresponding enolate. nih.gov
Synthetic methods for the formation of the lactone ring itself include intramolecular cyclization of hydroxy acids. youtube.com The stability and ease of formation of the lactone ring are dependent on the ring size, with five- and six-membered rings being the most favorable. youtube.com
The fusion or attachment of heterocyclic rings to the chroman-2-one framework is a common strategy to create novel chemical entities with potentially enhanced biological activities.
One approach involves the Claisen-Schmidt condensation of a 2-phenylchroman-4-one with an aromatic aldehyde to form a 3-arylidene-2-phenylchroman-4-one intermediate. rdd.edu.iq This α,β-unsaturated ketone can then undergo cyclization reactions with various reagents to form different heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives, while condensation with urea (B33335) can lead to pyrimidin-2-ones. rdd.edu.iq
Another strategy is to build the heterocyclic ring onto a pre-functionalized chroman-2-one. For instance, a chroman-2-one bearing an amino or hydrazinyl group can serve as a starting point for the construction of various nitrogen-containing heterocycles.
The following table summarizes some examples of heterocyclic derivatization from chromanone precursors:
| Starting Material | Reagent(s) | Resulting Heterocycle |
| 2-Phenylchroman-4-one | Aromatic aldehyde, Hydrazine hydrate | Pyrazoline-fused chroman |
| 2-Phenylchroman-4-one | Aromatic aldehyde, Urea | Pyrimidinone-fused chroman |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it The application of these principles to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally friendly manufacturing processes.
Alternative Energy Sources:
Microwave irradiation and ultrasound have been successfully employed to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govrasayanjournal.co.in The synthesis of various chromene derivatives has been achieved using microwave-assisted protocols, highlighting the potential of this technology for the synthesis of the target compound. researchgate.netnih.govrasayanjournal.co.in
Green Catalysts and Solvents:
The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. researchgate.net Nanocatalysts, for example, can offer high activity and selectivity and can often be easily recovered and reused. researchgate.net The synthesis of chromene derivatives has been reported using a photosensitized WO3/ZnO@NH2-EY nanocatalyst under solventless conditions, demonstrating a green approach. researchgate.net
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Whenever possible, performing reactions in water or other environmentally benign solvents is preferred over volatile organic compounds.
Atom Economy:
Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot, multi-component reactions are particularly attractive in this regard as they can significantly reduce the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.net
A general synthesis of 6-methyl-4-phenylchroman-2-one involves the reaction of p-cresol and cinnamic acid in the presence of concentrated sulfuric acid in xylene. chemicalbook.com While effective, this method uses a strong acid and an organic solvent. Green alternatives could involve replacing sulfuric acid with a solid acid catalyst that can be easily separated and reused, and exploring solvent-free conditions or the use of greener solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a suite of one-dimensional and two-dimensional NMR experiments is required for a complete structural assignment.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. The chemical shifts (δ) indicate the degree of shielding for each proton. For instance, protons on the phenyl ring and the benzene moiety of the chroman skeleton are expected to resonate in the aromatic region (typically δ 7.0-8.0 ppm). The single proton at the chiral center (H-4) would appear as a multiplet due to coupling with the adjacent methylene protons (H-3). These H-3 protons are diastereotopic and are expected to show distinct signals, each coupling with the other and with H-4. The methyl group protons attached to the chroman ring would appear as a singlet in the upfield region.
The ¹³C NMR spectrum shows distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon (C-2) of the lactone is highly deshielded and appears far downfield (δ > 160 ppm). Carbons of the aromatic rings appear in the δ 110-150 ppm range, while the aliphatic carbons (C-3, C-4, and the methyl carbon) resonate at higher field strengths.
Illustrative ¹H and ¹³C NMR Data for 6-Methyl-4-phenylchroman-2-one (Note: This is representative data based on known chemical shifts for similar structural motifs.)
Interactive ¹H NMR Data Table| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~7.8 | d | ~8.0 |
| H-7 | ~7.2 | d | ~8.0 |
| H-8 | ~7.1 | s | - |
| Phenyl-H (ortho) | ~7.4 | m | - |
| Phenyl-H (meta, para) | ~7.3 | m | - |
| H-4 | ~4.4 | t | ~6.5 |
| H-3a | ~3.1 | dd | J = 16.0, 6.5 |
| H-3b | ~2.9 | dd | J = 16.0, 6.5 |
Interactive ¹³C NMR Data Table
| Carbon Assignment | Illustrative Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~168.0 |
| C-8a | ~148.0 |
| C-6 | ~135.0 |
| C-4a | ~130.0 |
| C-5 | ~128.0 |
| C-7 | ~125.0 |
| C-8 | ~118.0 |
| Phenyl C (ipso) | ~140.0 |
| Phenyl C (ortho, meta, para) | ~129.0, ~128.5, ~127.0 |
| C-4 | ~40.0 |
| C-3 | ~35.0 |
| CH₃ | ~21.0 |
While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece together the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, a key COSY correlation would be observed between the H-4 proton and the two H-3 protons, confirming their adjacency in the saturated portion of the lactone ring. researchgate.nete-bookshelf.de
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~2.3 ppm in the ¹H spectrum would correlate to the carbon signal at ~21.0 ppm in the ¹³C spectrum, assigning them both to the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds), which is crucial for connecting different fragments of the molecule. e-bookshelf.deyoutube.com Key HMBC correlations would include:
The methyl protons (¹H) to the aromatic carbons C-5, C-6, and C-7 (¹³C).
The H-4 proton (¹H) to the carbonyl carbon C-2 and the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is vital for determining the relative stereochemistry. In the (4R) configuration, NOESY correlations would be expected between the H-4 proton and the ortho-protons of the axial-oriented phenyl group, providing definitive proof of its spatial orientation. researchgate.nete-bookshelf.de
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of this compound. The molecular formula is C₁₆H₁₄O₂. nih.govguidechem.com The calculated monoisotopic mass is approximately 238.0994 Da. nih.govlgcstandards.comspectrabase.com HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
In MS/MS, ions of a specific m/z (the parent ion) are selected and fragmented, and the masses of the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:
Loss of the phenyl group: Cleavage of the C4-phenyl bond to yield a fragment corresponding to [M - C₆H₅]⁺.
Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for chroman structures, leading to the opening of the heterocyclic ring.
Loss of carbon monoxide: Ejection of a CO molecule from the lactone ring is a common fragmentation pattern for such structures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. It is an excellent tool for identifying functional groups. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the lactone (cyclic ester) carbonyl (C=O) stretch, typically appearing in the range of 1750-1770 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester linkage, C-H stretches for the aromatic and aliphatic portions, and C=C stretching bands for the aromatic rings. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The chroman and phenyl moieties contain π-electron systems. The UV-Vis spectrum would show absorptions corresponding to π→π* transitions, characteristic of the substituted benzene and phenyl rings.
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the absolute configuration of chiral molecules. soton.ac.uk This powerful technique provides a detailed three-dimensional map of electron density within a crystalline solid, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable single crystal is the first critical step.
The determination of absolute stereochemistry through XRD relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When X-rays interact with electrons, a phase shift occurs, and this effect is particularly pronounced for atoms heavier than carbon. By carefully analyzing the intensities of Bijvoet pairs—reflections that are equivalent in a centrosymmetric crystal but differ in a non-centrosymmetric one—the absolute spatial arrangement of the atoms can be established. thieme-connect.de The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its correctness. soton.ac.uk
The crystal structure of a related compound, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, reveals a nearly planar pyran ring. researchgate.net While not the exact compound, this provides some insight into the potential conformation of the chroman-2-one core in the solid state. The crystal structure of this compound would definitively elucidate the conformation of the dihydropyranone ring and the orientation of the phenyl and methyl substituents.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Z | The number of molecules per unit cell. |
| Flack Parameter | A value used to determine the absolute stereochemistry of the crystal structure. |
Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Assessment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the enantiomeric purity and, in many cases, the absolute configuration of a chiral compound.
Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The resulting Cotton effects—positive or negative peaks—are characteristic of the chromophores and their stereochemical environment within the molecule.
For this compound, the aromatic chromophore of the phenyl group and the lactone chromophore of the chroman-2-one ring system are expected to give rise to distinct CD signals. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenter can be assigned. This approach is a powerful alternative or complement to X-ray crystallography, especially when suitable crystals cannot be obtained.
Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. rsc.org
The enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity, can be determined from its observed optical rotation. libretexts.orgmasterorganicchemistry.com The calculation is based on the following relationship:
Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. youtube.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and has an observed rotation of zero. masterorganicchemistry.com
Table 2: Hypothetical Optical Rotation Data
| Sample | Concentration ( g/100 mL) | Observed Rotation (°) | Enantiomeric Excess (%) |
| Pure (4R)-enantiomer | 1.0 | +X | 100 |
| Sample A | 1.0 | +0.8X | 80 |
| Sample B | 1.0 | +0.5X | 50 |
| Racemic Mixture | 1.0 | 0 | 0 |
It is important to note that the specific rotation for this compound would need to be experimentally determined for a pure sample to accurately calculate the enantiomeric excess of any given mixture.
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, energy, and electron distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to explore its different spatial orientations (conformational analysis). For this compound, establishing its precise, low-energy conformation is crucial as it serves as a key stereodefinite intermediate in the synthesis of other important chiral molecules, such as the muscarinic receptor antagonist, (R)-tolterodine. mdpi.com
Studies focused on the absolute stereochemistry of (R)-tolterodine have utilized computational procedures that begin with a conformational search using molecular mechanics, followed by geometry optimizations with DFT. mdpi.com This approach is essential to identify the most energetically favorable conformers. For instance, in a study confirming the stereochemistry of tolterodine (B1663597), a product derived from this compound, DFT calculations at the ωB97X-D/6-31+G(d) level were employed to optimize the geometry of numerous potential conformers in a vacuum. unipi.it Such calculations are critical to ensure that the subsequent analysis is based on a structurally accurate representation of the molecule. The absolute configuration of the chromanone intermediate itself has been a subject of some ambiguity in the literature, underscoring the importance of precise and reliable computational and spectroscopic methods to confirm its structure. mdpi.comunipi.it
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy, shape, and symmetry of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.
While detailed FMO analyses specifically for this compound are not extensively documented in the available literature, such calculations are a standard output of the DFT methods used for geometry optimization. A theoretical FMO analysis would reveal the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, offering insights into its reactivity in the synthetic pathways it is involved in, such as its conversion to (R)-tolterodine. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility and interactions with the surrounding environment, such as a solvent.
Specific MD simulation studies focused exclusively on this compound are not prominent in the reviewed scientific literature. However, related studies on similar flavonoid structures have used MD simulations to understand their dynamic behavior in solution. Such simulations would be valuable for understanding how the phenyl and methyl groups of this compound move relative to the chromanone core and how solvent molecules arrange around it, which can influence its reactivity and spectroscopic properties.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting ligand-protein interactions and estimating binding affinity.
While this compound is primarily known as a synthetic intermediate, its derivatives have been investigated for biological activity, providing a basis for hypothesized targets. sci-hub.st For example, derivatives of tolterodine, which are synthesized from this chromanone, have been evaluated as potential anticancer agents. sci-hub.st
In a study on novel tolterodine derivatives synthesized from 6-methyl-4-phenylchroman-2-one, molecular docking was used to analyze the binding interactions with a protein target. sci-hub.st The study investigated possible binding modes of the derivatives to understand their anticancer activity against human cancer cell lines like A549 and SKNSH. sci-hub.st
Using AutoDock 4.2, researchers analyzed the conformations of the ligands within the protein's binding site. For example, one of the most active derivative compounds was predicted to form specific hydrogen bonds with key amino acid residues, such as Glu 17 and Thr 87, in the target protein. sci-hub.st This type of analysis is crucial for structure-activity relationship (SAR) studies, explaining how the molecular structure translates into biological function.
Scoring functions are used in docking programs to estimate the binding affinity between the ligand and its target protein. These scores help to rank different compounds and predict their potential efficacy. In the investigation of tolterodine derivatives, the binding energy (ΔG) and the dissociation constant (Kᵢ) were calculated to quantify the binding affinity. sci-hub.st
The table below summarizes the docking results for a particularly active tolterodine derivative synthesized from the parent chromanone, illustrating the type of data generated in these studies. sci-hub.st
| Parameter | Value | Interacting Amino Acids |
| Binding Energy (ΔG) | -5.52 kcal/mol | Glu 17, Thr 87 |
| Dissociation Constant (Kᵢ) | 89.8 μM | Glu 17, Thr 87 |
Table 1: Molecular docking results for a tolterodine derivative against its hypothesized protein target. Data sourced from a study on related anticancer agents. sci-hub.st
These in silico results help to prioritize compounds for further experimental testing and provide a theoretical framework for their observed biological activity. sci-hub.st
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comnih.gov This approach is pivotal in modern drug discovery, offering a means to predict the activity of novel molecules, thereby prioritizing synthesis and testing efforts. nih.gov For this compound and its analogs, QSAR studies can provide valuable insights into the structural features that govern their biological effects.
Descriptor Calculation and Selection for QSAR Model Development
The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. nih.gov These descriptors quantify various aspects of a molecule, including its physicochemical, topological, and electronic properties. For a compound like this compound, a diverse set of descriptors would be calculated to capture its structural nuances.
Descriptor Calculation:
A wide array of molecular descriptors can be computed using specialized software. These are broadly categorized as:
1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and describe connectivity and topology. Examples include molecular connectivity indices and shape profiles.
3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and account for the spatial arrangement of the molecule. They include properties like molecular volume, surface area, and dipole moment. nih.gov
Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide information about the electronic structure of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as electrostatic potentials. nih.govucsb.edu
For a series of chroman-2-one derivatives, a combination of these descriptor types would be calculated to provide a comprehensive structural profile for each molecule in the dataset.
Descriptor Selection:
Following the calculation of a large number of descriptors, a crucial step is to select a subset of the most relevant ones for building the QSAR model. nih.gov This process is essential to avoid overfitting and to create a model that is both statistically robust and mechanistically interpretable. kg.ac.rs Common methods for descriptor selection include:
Correlation Analysis: Descriptors that are highly correlated with each other are identified, and redundant ones are removed to reduce multicollinearity. researchgate.net
Stepwise Regression: This involves iteratively adding or removing descriptors from the model based on their statistical significance. nih.gov
Genetic Algorithms: These are heuristic search algorithms inspired by natural selection that can efficiently explore various combinations of descriptors to find an optimal set for the QSAR model. researchgate.net
The objective is to identify a small set of descriptors that effectively captures the structural variations responsible for the observed differences in biological activity across the series of compounds.
Table 1: Representative Molecular Descriptors for QSAR Analysis of Chroman-2-one Derivatives
| Descriptor Class | Descriptor Example | Description |
|---|---|---|
| Physicochemical | LogP | Lipophilicity (octanol-water partition coefficient) |
| Molecular Weight | Mass of the molecule | |
| Topological | Wiener Index | A measure of molecular branching |
| Balaban Index | A distance-based topological index | |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | |
| Dipole Moment | A measure of the polarity of the molecule | |
| Steric/3D | Molecular Volume | The volume occupied by the molecule |
| Surface Area | The total surface area of the molecule |
Statistical Validation and Interpretation of QSAR Models
Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. derpharmachemica.comgoogle.com Validation is a critical step to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.com
Internal Validation:
Internal validation techniques assess the robustness of the model using the same dataset on which it was built. derpharmachemica.com A common method is cross-validation , particularly the leave-one-out (LOO) procedure. researchgate.net In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. researchgate.net The predictive ability of the model is then assessed using the cross-validated correlation coefficient, denoted as Q². A high Q² value (typically > 0.5) indicates good internal predictivity. nih.govresearchgate.net
External Validation:
External validation provides a more stringent test of the model's predictive capability by using a set of compounds that were not included in the model development process (the test set). derpharmachemica.commdpi.com The model is used to predict the activity of the compounds in the test set, and the predicted values are compared to the experimental values. The predictive performance is often quantified by the predictive R² (R²_pred). mdpi.com A high R²_pred value confirms the model's ability to generalize to new chemical entities.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 nih.gov |
| Cross-validated R² | Q² | Assesses the internal predictive ability of the model. | > 0.5 nih.govresearchgate.net |
| Predictive R² | R²_pred | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 mdpi.com |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
Interpretation of QSAR Models:
A validated QSAR model can be used to understand the structure-activity relationships of the studied compounds. The selected descriptors in the model provide insights into the key molecular features that influence biological activity. For instance, if a descriptor related to lipophilicity (like LogP) is positively correlated with activity, it suggests that increasing the lipophilicity of the chroman-2-one scaffold may lead to more potent compounds. Similarly, the inclusion of steric or electronic descriptors can highlight the importance of molecular shape and electronic distribution for biological recognition. These insights are invaluable for the rational design of new, more active derivatives of this compound.
Biological Activities and Mechanistic Research of 4r 6 Methyl 4 Phenylchroman 2 One Excluding Human Clinical Data
In Vitro Studies in Cell-Based Models
A thorough search of scientific databases yields no peer-reviewed articles or public data concerning the in vitro evaluation of (4R)-6-Methyl-4-phenylchroman-2-one in cell-based models. Consequently, there is no available information on the following:
Investigation of Cytotoxic and Antiproliferative Effects on Diverse Cell Lines
There are no published studies on the cytotoxic or antiproliferative effects of this compound against any cancer or other cell lines.
Analysis of Apoptosis and Necrosis Induction Pathways
No research has been published detailing whether this compound can induce apoptosis or necrosis in cells, nor have any associated signaling pathways been investigated.
Modulation of Gene Expression and Protein Levels
There is no available data on the effects of this compound on gene expression or protein levels in any cell-based model.
Receptor Binding and Downstream Signaling Pathway Investigations
There are no published reports on the receptor binding properties of this compound or its effects on any downstream signaling pathways.
In Vivo Studies in Preclinical Animal Models for Mechanistic Elucidation
Consistent with the lack of in vitro data, there are no published in vivo studies in any preclinical animal models investigating the mechanistic properties of this compound.
Selection and Rationale of Animal Models for Specific Research Questions
Specific animal model studies for This compound have not been identified in the reviewed literature. However, based on the investigated activities of related chroman-4-one and 4-phenylcoumarin (B95950) derivatives, suitable animal models can be proposed. For instance, in the evaluation of the anticancer potential of chroman-4-one analogs, xenograft mouse models using human cancer cell lines such as breast cancer (MCF-7) and lung carcinoma (A549) are commonly employed. acs.org These models are crucial for assessing in vivo efficacy and understanding the tumor-inhibiting capabilities of a compound.
For investigating the anti-inflammatory properties observed in some chromanone derivatives, rodent models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation, would be appropriate. To explore the potential antiviral activities, as seen with some 4-phenylcoumarin derivatives against Hepatitis A and HIV-1, specific viral infection models in animals would be necessary. nih.govnih.gov Similarly, for assessing potential neuroprotective effects, transgenic mouse models of Alzheimer's disease or induced models of neurodegeneration would be relevant.
Pharmacodynamic Endpoints and Biomarker Discovery in Animal Studies
Detailed pharmacodynamic endpoints and biomarker discovery for This compound in animal studies are not documented. For the broader class of chroman-4-one derivatives, particularly those investigated as SIRT2 inhibitors, a key pharmacodynamic biomarker is the acetylation level of α-tubulin. acs.org An increase in α-tubulin acetylation in tumor tissues from treated animals would indicate target engagement and a pharmacodynamic response to the inhibitor. acs.org
In the context of anticancer studies, tumor volume reduction is a primary pharmacodynamic endpoint. For anti-inflammatory research, levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum or tissue samples would serve as key biomarkers. For antiviral studies, viral load or specific viral enzyme activity would be monitored as a measure of drug efficacy. nih.govnih.gov
In Vivo Target Engagement and Mechanistic Validation
There is no specific information available on the in vivo target engagement and mechanistic validation of This compound . For related chroman-4-one-based SIRT2 inhibitors, in vivo target engagement has been demonstrated by observing increased acetylation of α-tubulin, a known SIRT2 substrate, in cancer cells. acs.org This provides evidence that the compound is reaching its intended molecular target within the living organism and exerting its inhibitory effect. Further mechanistic validation often involves correlating this target engagement with downstream cellular effects, such as cell cycle arrest or apoptosis, and ultimately with the desired physiological outcome, like tumor growth inhibition.
Elucidation of Molecular Targets and Underlying Biological Pathways
Target Identification Strategies (e.g., Chemical Proteomics, Affinity-Based Probes)
The precise molecular targets of This compound have not been elucidated in the available literature. However, for the broader class of chroman-4-ones, various targets have been identified. For example, some chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. acs.org Target identification for these compounds likely involved initial screening against a panel of sirtuins to determine selectivity, followed by enzymatic assays to confirm inhibitory activity.
Other strategies that could be employed for target identification of novel compounds like This compound include chemical proteomics approaches. This could involve creating an affinity-based probe by attaching a reactive group or a tag to the molecule to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.
Detailed Analysis of Downstream Signaling Cascades and Cellular Responses
Given the lack of specific data for This compound , we can look at the downstream effects of related compounds. For chroman-4-one-based SIRT2 inhibitors, inhibition of SIRT2 leads to hyperacetylation of its substrates, including α-tubulin. acs.org This can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells. nih.gov The antiproliferative effects of these compounds are a direct cellular response to the modulation of this signaling pathway. acs.org
For 4-phenylcoumarin derivatives that inhibit HIV-1 reverse transcriptase, the downstream effect is the interruption of the viral replication cycle. nih.gov In the case of derivatives acting as 3C protease inhibitors for Hepatitis A, they block the processing of the viral polyprotein, which is essential for the formation of mature, infectious virus particles. nih.gov
Stereochemical Influence on Biological Activity of this compound Enantiomers
The influence of stereochemistry on the biological activity of This compound and its enantiomer, (4S)-6-Methyl-4-phenylchroman-2-one , has not been specifically reported. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.
Differential Interactions with Chiral Biological Receptors and Enzymes
The interaction of small molecules with biological targets is often highly dependent on their three-dimensional structure. For chiral molecules like this compound, the two enantiomers can exhibit significantly different affinities and modes of binding to chiral biological receptors and enzymes. This stereoselectivity is a fundamental principle in pharmacology and molecular biology, as the specific spatial arrangement of functional groups dictates the precise fit into a binding pocket.
However, a review of the available scientific literature reveals a lack of studies specifically investigating the differential interactions of this compound or its enantiomer with chiral biological receptors or enzymes. The importance of such studies is underscored by the fact that enantiomers of a chiral drug can have different, and sometimes even opposing, pharmacological effects. nih.gov The separation and individual biological evaluation of enantiomers are crucial steps in drug discovery and development to ensure safety and efficacy. nih.govnih.gov
Enantiomer-Specific Pathway Modulation and Functional Outcomes
The differential binding of enantiomers to their biological targets can lead to distinct downstream effects on cellular signaling pathways and, consequently, different functional outcomes. One enantiomer might act as an agonist, activating a receptor, while the other could be an antagonist, blocking its activity.
Currently, there is no published research detailing the enantiomer-specific pathway modulation or functional outcomes for this compound. Such studies would be essential to understand its potential therapeutic effects and would involve separating the enantiomers and testing them individually in various biological assays to elucidate their specific mechanisms of action.
Broad Spectrum of Investigated Biological Activities of Chroman-2-one Scaffolds
The chroman-2-one (dihydrocoumarin) scaffold is a common motif in a variety of natural products and synthetic compounds that have been investigated for a wide range of biological activities. These studies on related structures can offer a perspective on the potential, yet unconfirmed, activities of this compound.
Antioxidant and Free Radical Scavenging Mechanisms
Derivatives of 2H-chromen-2-one have demonstrated moderate antiradical activity in various assays. The antioxidant properties of these compounds are often attributed to their ability to donate a hydrogen atom to neutralize free radicals. The specific substitutions on the chroman-2-one ring system can significantly influence this activity.
| Compound/Derivative | Antioxidant Activity/Mechanism | Source |
| 2H-chromen-2-one derivatives | Moderate antiradical activity, prolonged antioxidant effect in a lipid peroxidation model. | nih.gov |
| 4-hydroxycoumarin derivatives | Scavenging of DPPH and hydroxyl radicals. | |
| Phenothiazine derivatives | Act as antioxidants in the radical-chain oxidation of 1,4-dioxane. | nih.gov |
Anti-inflammatory Research
The anti-inflammatory potential of the chroman-2-one scaffold has been a subject of investigation. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, novel 4-ferrocenylchroman-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of nitric oxide (NO), IL-6, and TNF-α production in macrophages. nih.gov The mechanism of action for some of these compounds involves the inhibition of key signaling pathways like NF-κB and MAPKs. nih.gov Similarly, novel 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress the release of pro-inflammatory cytokines by inhibiting the TLR4/MAPK signaling pathway. researchgate.net
| Compound/Derivative | Anti-inflammatory Activity/Mechanism | Source |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | Potent inhibitor of NO, IL-6, and TNF-α production; inhibits NF-κB and MAPKs signaling. | nih.gov |
| Novel 2-phenyl-4H-chromen-4-one derivative (compound 8) | Downregulates NO, IL-6, and TNF-α expression; inhibits TLR4/MAPK pathway. | researchgate.net |
| Bavachin derivatives | Reported to have anti-inflammatory activities. | nih.gov |
Antimicrobial and Antifungal Investigations
Various derivatives of the chroman-2-one and related chromen-4-one scaffolds have been synthesized and tested for their antimicrobial and antifungal properties. These studies have often revealed that the nature and position of substituents on the heterocyclic ring play a crucial role in determining the antimicrobial spectrum and potency. For example, certain 2-amino-3-cyano-4H-chromene derivatives have shown good antibacterial and excellent antifungal activities.
| Compound/Derivative | Antimicrobial/Antifungal Activity | MIC/Activity Data | Source |
| 4-hydroxy-chromen-2-one derivatives | Bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus. | Activity observed at 2, 3, and 5 mg/ml. | |
| 2-(2,4-dimethoxyphenyl)-chromen-4-one (6) | Significant antibacterial and antifungal activities. | Not specified. | |
| 2-(4-ethoxyphenyl)-chromen-4-one (7) | Significant antibacterial and antifungal activities. | Not specified. | |
| 2-Amino-3-cyano-4H-chromene derivatives (4n, 4p) | Good antibacterial results. | Not specified. | |
| 2-Amino-3-cyano-4H-chromene derivatives (4a, 4c, 4i, 4l) | Excellent antifungal outcomes. | Not specified. |
Antiviral Activity Studies
The antiviral potential of chroman-4-one derivatives has been explored against various viruses. For instance, a study on 2-phenylchroman-4-one derivatives demonstrated anti-MERS-CoV activity. nih.gov Another study on fluorinated 2-arylchroman-4-ones identified a compound with significant activity against influenza A virus. nih.gov
| Compound/Derivative | Antiviral Activity | IC50/Activity Data | Source |
| Bavachin | Anti-MERS-CoV activity. | IC50: 2.9 μM | nih.gov |
| Bavachinin | Anti-MERS-CoV activity. | IC50: 7.9 μM | nih.gov |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Activity against influenza A/Puerto Rico/8/34 (H1N1) virus. | IC50: 6 μM | nih.gov |
| 7-hydroxy-4-phenylchromen-2-one linked 1,2,4-triazoles (e.g., 4d) | Cytotoxic activity against various human cancer cell lines (e.g., AGS). | IC50: 2.63 ± 0.17 µM (for 4d against AGS cells) |
Structure Activity Relationship Sar Studies of 4r 6 Methyl 4 Phenylchroman 2 One Analogues
Impact of Substitutions on the Phenyl Ring at C-4 on Biological Activity and Stereoselectivity
The phenyl ring at the C-4 position of the chroman-2-one core serves as a crucial anchor for biological interactions. Modifications to this ring have profound effects on the compound's activity and how it is recognized by its biological targets.
Electronic Effects and Hammett Parameters
The electronic nature of substituents on the C-4 phenyl ring significantly influences the molecule's interaction with its biological target. The Hammett equation is a valuable tool in quantifying these electronic effects, relating reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. slideshare.netnih.gov Hammett substituent constants (σ) provide a measure of the electron-donating or electron-withdrawing properties of a substituent. slideshare.netnih.gov
Studies on related 4-phenylchroman-2-one analogues have demonstrated that the introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) can modulate biological activity. This is because these substituents alter the electron density of the phenyl ring, which in turn can affect key interactions such as π-π stacking or hydrogen bonding with the target protein. A linear relationship is often sought between the biological activity and the Hammett parameter (σ) to establish a quantitative structure-activity relationship (QSAR). nih.gov
Table 1: Hammett Constants for Common Substituents
| Substituent | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -H | 0.00 | 0.00 | Neutral |
| -CH₃ | -0.07 | -0.17 | Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating (para), Electron-Withdrawing (meta) |
This table presents generally accepted Hammett constant values.
Steric Effects and Conformational Preferences
The size and shape of substituents on the C-4 phenyl ring introduce steric considerations that can dictate the compound's preferred conformation and its ability to fit into a binding pocket. researchgate.net Large, bulky substituents may cause steric hindrance, preventing optimal interaction with the target. Conversely, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket within the receptor.
Conformational analysis reveals that the phenyl ring at C-4 is not coplanar with the chroman-2-one ring system. The dihedral angle between these two rings is influenced by the nature of the substituent. This orientation is critical as it presents a specific three-dimensional shape to the biological target. Substituents at the ortho, meta, and para positions will have different impacts on this conformation and, consequently, on biological activity.
Lipophilicity and Membrane Permeability
An optimal level of lipophilicity is often required for a drug to effectively cross biological membranes, such as the intestinal wall or the blood-brain barrier. nih.govmdpi.com However, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding to other cellular components. mdpi.com Therefore, a careful balance of lipophilicity is sought by modifying the C-4 phenyl ring to ensure good membrane permeability and bioavailability. mdpi.commdpi.com
Significance of the Methyl Group at C-6 for Compound Activity and Specificity
The methyl group at the C-6 position of the chroman-2-one scaffold, while seemingly a minor addition, can have a substantial impact on the compound's biological profile. This substituent can influence the molecule's interaction with its target in several ways. nih.gov
Furthermore, the methyl group can act as a steric determinant, helping to orient the molecule correctly within the binding site and potentially increasing selectivity for a specific target over others. The metabolic stability of the compound can also be affected by the C-6 methyl group, as it can block a potential site of metabolism. nih.gov
Influence of the Absolute Configuration at C-4 on Biological Recognition and Potency
The carbon at the C-4 position of (4R)-6-Methyl-4-phenylchroman-2-one is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (4R) and (4S). Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning one enantiomer will have a significantly different biological activity than the other.
The absolute configuration at C-4 dictates the precise three-dimensional arrangement of the phenyl group relative to the chroman-2-one core. This spatial arrangement is critical for the molecule to fit correctly into the binding site of its target protein, much like a key fits into a lock. One enantiomer may bind with high affinity, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have off-target effects. Therefore, the synthesis of enantiomerically pure compounds is often a crucial step in drug development to maximize potency and minimize potential side effects.
Modifications and Bioisosteric Replacements of the Chroman-2-one Lactone Ring
The chroman-2-one scaffold contains a lactone ring, which is an ester within a cyclic structure. This ring is often a key pharmacophoric element, participating in essential hydrogen bonding or other interactions with the biological target. However, lactones can be susceptible to hydrolysis by esterases in the body, which can lead to inactivation of the compound.
To address this potential liability, medicinal chemists often explore modifications or bioisosteric replacements of the lactone ring. cambridgemedchemconsulting.comsilae.itchem-space.com A bioisostere is a substituent or group with similar physical or chemical properties that can impart different biological properties to a molecule. silae.it The goal of such replacements is to improve the compound's metabolic stability, enhance its binding affinity, or alter its selectivity profile while retaining the essential interactions of the original lactone. cambridgemedchemconsulting.comchem-space.com
Table 2: Potential Bioisosteric Replacements for the Lactone Ring
| Original Group | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| Lactone (Ester) | Lactam (Amide) | Increased metabolic stability to hydrolysis |
| Thiolactone | Altered electronic properties and hydrogen bonding capacity | |
| Carbamate | Modified hydrogen bonding and lipophilicity | |
| Sulfonamide | Different geometric and electronic profile |
This table provides examples of common bioisosteric replacements.
By systematically exploring these structural modifications, researchers can fine-tune the properties of this compound analogues to develop compounds with optimized therapeutic potential.
Ring Size Variations and Their Effects on Biological Activity
The six-membered dihydropyranone ring is a central feature of the this compound structure. Altering the size of this lactone ring, either by contraction to a five-membered ring (a γ-butyrolactone fused to the benzene ring) or by expansion to a seven-membered ring (a caprolactone (B156226) fused to the benzene ring), can significantly impact the compound's three-dimensional conformation and, consequently, its interaction with biological targets.
Research into the effects of ring size on the biological activity of related heterocyclic compounds suggests that such modifications can have profound and often unpredictable consequences. For instance, studies on macrocyclic natural products have revealed that the conformational rigidity and entropy of the ring system are critical for potent biological activity. A more flexible ring, which can result from expansion, may adopt numerous conformations, some of which may not be optimal for binding to a target receptor, leading to a decrease in activity. Conversely, a more constrained ring system might lock the molecule in a bioactive conformation, enhancing its potency.
While specific studies systematically exploring the ring size variations of this compound are not extensively documented in publicly available literature, research on related structures provides valuable insights. For example, the synthesis of 4-phenyl-3,4-dihydro-2H-1,5-benzodioxepin-2-one, a seven-membered ring analogue, has been reported, with these compounds being evaluated for their antibacterial properties. researchgate.net The development of synthetic methods for creating larger N-heterocycles through ring expansion highlights the interest in exploring the chemical space beyond traditional five- and six-membered rings in drug discovery. researchgate.net
The biological evaluation of five-membered lactone analogues, such as 2-phenyl-2,3-dihydrobenzofurans, has also been a subject of investigation, with some derivatives showing promising antileishmanial activity. nih.gov These findings underscore the principle that altering the lactone ring size is a valid strategy for modulating biological activity, although the specific outcomes for this compound analogues would require dedicated synthesis and biological testing.
A hypothetical study on the impact of lactone ring size on a specific biological activity, such as anticancer activity, might yield results similar to the conceptual data presented in the table below.
Table 1: Conceptual Data on the Effect of Lactone Ring Size on Anticancer Activity (IC50 in µM)
| Compound Analogue | Ring Size | Predicted IC50 (µM) against a Cancer Cell Line | Rationale for Predicted Activity |
|---|---|---|---|
| Five-membered (γ-butyrolactone) | 5 | 15.2 | Increased ring strain may alter the orientation of the phenyl group, potentially reducing binding affinity. |
| This compound | 6 | 5.8 | The natural six-membered ring may represent the optimal conformation for target interaction. |
| Seven-membered (ε-caprolactone) | 7 | 25.5 | Increased flexibility of the seven-membered ring could lead to a higher entropic penalty upon binding, thus lowering activity. |
Heteroatom Substitutions within the Chroman-2-one Core
The replacement of the oxygen atom within the chroman-2-one core with other heteroatoms, such as sulfur (to form a thiochroman-2-one) or nitrogen (to form an azachroman-2-one or quinolin-2-one), represents another important avenue for SAR studies. Such substitutions can significantly alter the electronic properties, bond angles, and hydrogen bonding capacity of the molecule, thereby influencing its biological activity.
Sulfur Substitution (Thiochroman-2-ones): The substitution of the endocyclic oxygen with sulfur to yield thiochroman-2-ones has been explored in various contexts. Thiochromenes and thiochromanes are known to possess a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govrsc.org A comprehensive review of these sulfur-containing heterocycles highlights that modifications such as sulfur oxidation and specific ring substitutions can enhance bioactivity. nih.govrsc.org For example, in a series of thiochroman-4-one (B147511) derivatives evaluated for antifungal activity, electron-withdrawing groups at the 6-position were found to enhance potency. nih.gov Another study on thiochroman-4-one derivatives as potential leishmanicidal agents revealed that compounds bearing a vinyl sulfone moiety exhibited high activity and low cytotoxicity. nih.gov These findings suggest that the sulfur atom's presence and its oxidation state are key determinants of biological activity.
Nitrogen Substitution (Azachroman-2-ones): Replacing the ring oxygen with a nitrogen atom leads to azachroman-2-ones or, if the lactone is also modified, to quinolin-2-ones. These nitrogen-containing analogues introduce a site for potential hydrogen bonding and further substitution on the nitrogen atom. Studies on N-substituted azetidin-2-ones, which are four-membered nitrogen-containing lactams, have demonstrated their potential as antimicrobial agents. researchgate.netmdpi.com The synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which share a similar structural framework, has yielded compounds with anticancer activity against colon cancer cell lines. mdpi.com The ability to modify the substituent on the nitrogen atom provides a handle for fine-tuning the molecule's physicochemical properties and biological activity.
The following table provides a comparative overview of the potential impact of heteroatom substitution on a given biological activity, based on findings from related compound series.
Table 2: Conceptual Comparative Biological Activity of Heteroatom-Substituted Analogues
| Compound Analogue | Heteroatom | Potential Biological Activity | Key SAR Observations from Related Series |
|---|---|---|---|
| This compound | Oxygen | Varies (e.g., anticancer, anti-inflammatory) | The oxygen acts as a hydrogen bond acceptor and influences the ring conformation. |
| (4R)-6-Methyl-4-phenylthiochroman-2-one | Sulfur | Potentially enhanced antimicrobial or anticancer activity. nih.gov | The larger size and different electronic properties of sulfur can alter target interactions. Oxidation to sulfoxide (B87167) or sulfone can further modulate activity. nih.gov |
| (4R)-1-Alkyl-6-methyl-4-phenylazachroman-2-one | Nitrogen | May exhibit distinct activities, such as antibacterial or CNS effects. researchgate.netmdpi.com | The substituent on the nitrogen atom can be varied to optimize potency and pharmacokinetic properties. mdpi.com |
Development of Predictive SAR Models and Pharmacophore Hypothesis Generation
To rationalize the SAR data obtained from experimental studies and to guide the design of new, more potent analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore hypothesis generation are invaluable tools.
Predictive SAR Models (3D-QSAR): Three-dimensional QSAR (3D-QSAR) studies aim to establish a correlation between the biological activity of a series of compounds and their 3D molecular properties, such as steric and electrostatic fields. These models can provide a quantitative prediction of the activity of newly designed compounds before their synthesis. For instance, 3D-QSAR studies on chromone (B188151) derivatives as monoamine oxidase (MAO) inhibitors have successfully identified key structural features for activity. nih.gov Similarly, 3D-QSAR models have been developed for 1,2,4-oxadiazole (B8745197) derivatives as antibacterial agents, demonstrating high predictive potential. nih.gov While a specific 3D-QSAR model for this compound analogues is not yet reported, the application of this methodology to this scaffold would involve aligning a series of analogues and correlating their biological activities with their calculated molecular fields. The resulting contour maps would indicate regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, thus guiding further structural modifications.
Pharmacophore Hypothesis Generation: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov Pharmacophore models can be generated based on the structures of known active ligands or from the structure of the biological target itself. nih.gov These models serve as 3D queries for virtual screening of large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. For example, pharmacophore models have been successfully used to identify tubulin inhibitors with potential anticancer activity and to probe the anticancer activity of protein kinase B inhibitors. nih.gov A pharmacophore model for this compound analogues would likely include features such as a hydrophobic group for the phenyl ring, a hydrogen bond acceptor for the lactone carbonyl, and specific steric volumes defined by the methyl group and the chroman core.
The development of such predictive models is a cyclical process, where the model's predictions guide the synthesis of new compounds, and the experimental results from these compounds are then used to refine and improve the model's predictive power.
Analytical Methodologies for Detection and Quantification of 4r 6 Methyl 4 Phenylchroman 2 One in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of (4R)-6-Methyl-4-phenylchroman-2-one, providing powerful separation of the analyte from complex matrix components and enabling precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, RI, ELSD)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like chromanone derivatives. The separation is typically achieved using a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
Given the structure of this compound, which contains a benzopyranone core, it possesses a strong chromophore, making it highly suitable for detection by UV-Visible spectroscopy. frontiersin.org A Photodiode Array (PDA) detector is particularly advantageous as it can provide spectral information across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. For related coumarin (B35378) compounds, detection wavelengths are often set in the UV range. iajpr.comnih.gov While Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) are less common for this type of analyte due to their lower sensitivity compared to UV detection, they can be used if the analyte lacks a suitable chromophore or when universal detection is desired. A synthesis report for the racemic 6-Methyl-4-phenylchroman-2-one (B119032) confirmed a purity of over 95% by HPLC, although specific method parameters were not detailed. chemicalbook.com
Table 1: Illustrative HPLC-UV/PDA Method Parameters for this compound Analysis This table presents a hypothetical but typical set of conditions based on methods for similar compounds.
| Parameter | Value/Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | PDA at 254 nm |
| Expected Rt | 6-8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, due to the low volatility of chromanone derivatives, direct analysis is often challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov
Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. nih.gov After derivatization, the TMS-ether of any hydrolyzed form of the compound can be readily analyzed by GC-MS. The analysis involves separating the derivative on a capillary column (e.g., DB-5ms) and detecting it with a mass spectrometer, which provides a unique fragmentation pattern for structural confirmation. researchgate.net
Table 2: Example GC-MS Parameters for Analysis of Derivatized this compound This table presents a hypothetical but typical set of conditions.
| Parameter | Value/Condition |
| Derivatization | Silylation with MSTFA |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 70 °C (1 min), ramp to 280 °C at 10 °C/min |
| MS Detector | Electron Impact (EI), 70 eV |
| Scan Range | 50-550 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for highly sensitive and selective quantification of compounds in complex matrices. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. For related lipophilic drug molecules, reversed-phase chromatography on C8 or C18 columns with a mobile phase of acetonitrile and water containing formic acid provides effective separation. nih.gov
Detection is typically performed using an electrospray ionization (ESI) source, followed by Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This provides exceptional selectivity and reduces matrix interference, allowing for very low limits of quantification. nih.goveurl-pesticides.eu While specific transitions for this compound are not published, they can be determined by infusing a standard solution of the compound into the mass spectrometer.
Chiral Chromatography (HPLC-CD, HPLC-MS) for Enantiomeric Separation and Purity Assessment
Assessing the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for separating enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, AD-H, IF, IG), are widely used for the enantioselective separation of chromanones and related compounds. nih.govnih.gov
The separation can be monitored using a standard UV or PDA detector. For enhanced sensitivity and confirmation, the chiral HPLC system can be coupled with a mass spectrometer (HPLC-MS). univpm.it The choice of mobile phase (normal phase, reversed-phase, or polar organic) depends on the specific CSP and the analyte's properties. The enantiomeric excess (% ee) can be calculated directly from the peak areas of the two enantiomers in the chromatogram.
Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Separation This table presents a hypothetical but typical set of conditions based on methods for similar compounds. nih.govnih.gov
| Parameter | Value/Condition |
| Column | Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of (4R) and (4S) enantiomers |
Spectrophotometric and Spectrofluorometric Methods for Rapid Detection
UV-Visible spectrophotometry can be used for the rapid quantification of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength. The method is based on Beer-Lambert's law. The coumarin scaffold exhibits characteristic UV absorption. acs.orgcdnsciencepub.com For instance, a validated UV-spectrophotometric method for 7-Hydroxy-4-Methyl Coumarin used a water:methanol solvent and identified a maximum absorbance (λmax) at 321 nm. iajpr.com The λmax for this compound would need to be determined experimentally by scanning a solution of the pure compound across the UV-Vis spectrum (typically 200-400 nm). aatbio.com
Fluorescence spectroscopy could also be a viable technique, as many coumarin derivatives are known to be fluorescent. researchgate.net This method generally offers higher sensitivity and selectivity than absorption spectrophotometry. The suitability of spectrofluorometry would depend on the specific photophysical properties of this compound, including its excitation and emission wavelengths and quantum yield.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their size and charge. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is required. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration, allowing for the separation of neutral analytes.
Studies on other coumarin derivatives have demonstrated successful separation using CE. researchgate.net Optimal conditions often involve using a borate (B1201080) buffer at a basic pH, sometimes with the addition of organic modifiers like methanol or acetonitrile to improve resolution. nih.govnih.gov Furthermore, the addition of cyclodextrins to the buffer can aid in resolving structurally similar compounds and even enantiomers, making chiral CE a potential alternative to chiral HPLC. researchgate.net
Advanced Sample Preparation Strategies for Complex Research Matrices
The effective isolation of this compound from intricate research matrices, such as biological fluids (plasma, urine) and reaction mixtures, is a crucial prerequisite for accurate quantification. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the matrix.
For biological samples, which are rich in proteins and other potential interferences, stringent sample clean-up is necessary. Liquid-Liquid Extraction (LLE) is a commonly employed technique. In a typical LLE protocol, an aqueous biological sample is mixed with an immiscible organic solvent. Due to its lipophilic nature, this compound preferentially partitions into the organic phase, leaving behind water-soluble interferences. The selection of the organic solvent is critical; solvents like ethyl acetate (B1210297) or a mixture of hexane and isopropanol are often favored for their ability to efficiently extract coumarin-like compounds. After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the analytical instrument.
Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. SPE cartridges packed with a specific sorbent material are used to selectively retain the analyte while allowing interfering substances to pass through. For a compound like this compound, a reversed-phase C18 sorbent is a suitable choice. The process involves conditioning the cartridge, loading the sample, washing away impurities with a weak solvent, and finally eluting the target analyte with a stronger organic solvent like methanol or acetonitrile. This technique can provide higher recovery and cleaner extracts compared to LLE. nih.govnih.gov
In the context of reaction mixtures , where the target compound may be present alongside starting materials, byproducts, and catalysts, the sample preparation strategy aims to isolate the analyte of interest. A simple dilution with a suitable solvent followed by filtration might be sufficient if the concentration of the analyte is high and the matrix is relatively clean. However, for more complex reaction mixtures, a preliminary purification step using flash chromatography or preparative thin-layer chromatography (TLC) may be necessary before quantitative analysis.
Method Validation Parameters for Analytical Reliability
To ensure that an analytical method for this compound is suitable for its intended purpose, a thorough validation process is essential. This involves evaluating several key parameters to demonstrate the method's performance and reliability. youtube.comyoutube.com Since this compound is a chiral compound, its analysis would typically be performed using chiral High-Performance Liquid Chromatography (HPLC). The following validation parameters are critical for such a method.
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, with a value greater than 0.99 being desirable. youtube.com
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Intra-day precision (repeatability): The precision obtained when the analysis is performed by the same operator using the same equipment over a short period.
Inter-day precision (intermediate precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different operators, or with different equipment.
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. The accuracy is typically expressed as the percentage recovery.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irsepscience.comsepscience.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. A common approach to determine the LOQ is to use a signal-to-noise ratio of 10:1 or to calculate it from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.irsepscience.comsepscience.com
The following tables provide hypothetical yet representative data for a validated chiral HPLC method for the analysis of this compound, based on typical values reported for similar coumarin compounds. nih.govmdpi.comnih.gov
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| 1 | < 2.0% | < 3.0% |
| 10 | < 1.5% | < 2.5% |
| 50 | < 1.0% | < 2.0% |
Table 3: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 1 | 0.98 | 98.0 |
| 10 | 10.1 | 101.0 |
| 50 | 49.7 | 99.4 |
Table 4: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
By rigorously applying these advanced sample preparation strategies and thoroughly validating the analytical method against these key parameters, researchers can ensure the generation of high-quality, reliable data for this compound. This, in turn, is fundamental for advancing research in which this specific chiral compound plays a significant role.
Potential Non Clinical Applications and Research Utility of 4r 6 Methyl 4 Phenylchroman 2 One
Application as a Chemical Probe or Research Tool in Mechanistic Biological Investigations
A chemical probe is a small molecule used to study biological systems and understand the function of specific proteins or pathways. While the broader class of chroman-4-ones is recognized as an important heterobicyclic moiety for designing and synthesizing novel therapeutic leads nih.gov, specific studies detailing the use of (4R)-6-Methyl-4-phenylchroman-2-one as a chemical probe for mechanistic investigations are not prominent in the available literature. The potential for such applications exists, given that flavanones (2-phenyl chroman-4-one derivatives) and related structures are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. nih.gov A molecule like this compound could, in principle, be used to investigate the stereospecific interactions within biological targets sensitive to this class of compounds. However, dedicated research characterizing it as a selective tool for a particular biological target has yet to be published.
Utilization as a Precursor for the Synthesis of Complex Organic Molecules
The chromanone framework serves as a foundational building block in medicinal chemistry. nih.gov The synthesis of the racemic mixture of 6-Methyl-4-phenylchroman-2-one (B119032) has been described, providing a viable route to its core structure. This synthesis typically involves the reaction of p-cresol (B1678582) with trans-cinnamic acid in the presence of an acid catalyst. chemicalbook.com
| Reactants | Reagents/Conditions | Product | Yield |
| p-Cresol and trans-Cinnamic acid | Concentrated sulfuric acid, Xylene, 140-145°C | 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (racemic) | ~97% |
| Data sourced from ChemicalBook. chemicalbook.com |
As a specific enantiomer, this compound represents a chiral building block. In synthetic organic chemistry, such chiral precursors are highly valuable for constructing more complex, stereochemically defined molecules. nih.gov Its structure contains a stereocenter at the C4 position, which can be used to direct the stereochemistry of subsequent reactions, making it a potentially useful starting material for the asymmetric synthesis of novel pharmaceutical agents or other complex molecular targets where specific stereoisomers are required.
Inclusion in Chemical Libraries for High-Throughput Screening (HTS) in Drug Discovery Research
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast numbers of chemical compounds against biological targets to identify "hit" molecules. nuvisan.commdpi.com This process relies on large and diverse chemical libraries. nuvisan.com
While there is no explicit confirmation that this compound is included in specific, publicly disclosed HTS libraries, its properties make it a suitable candidate for such collections. The chromanone scaffold is of significant interest to medicinal chemists due to its prevalence in biologically active compounds. nih.gov Pharmaceutical and biotechnology companies, as well as academic screening centers, often build their libraries with compounds that possess drug-like properties and contain privileged scaffolds like chromanone. mdpi.comsigmaaldrich.com The availability of this compound from commercial suppliers of reference materials and building blocks further supports its accessibility for inclusion in screening campaigns. lgcstandards.combldpharm.comusp.org Therefore, it is highly plausible that this compound or its racemic and isomeric forms are present in proprietary libraries used for identifying new drug leads.
Role in Material Science Research (e.g., Polymer Chemistry, Optoelectronic Materials, if applicable)
Based on a review of available scientific literature, there is currently no documented research describing the application or investigation of this compound in the field of material science, including polymer chemistry or the development of optoelectronic materials.
Relevance in Phytochemical Research as a Model Natural Product (if applicable)
The chromanone structure is central to a large family of natural products known as flavonoids, particularly the flavanones (2-phenyl-chroman-4-ones) and their derivatives, which are abundant in plants. nih.govrasayanjournal.co.in These natural compounds are the subject of extensive phytochemical research. However, there is no evidence to suggest that this compound itself has been isolated from a natural source. The available information points to its origin as a synthetic compound. chemicalbook.com Therefore, while its core structure is highly relevant to phytochemistry, it is better classified as a synthetic molecule that belongs to a class of compounds with significant natural representation, rather than being a natural product itself.
Future Research Directions and Emerging Paradigms for 4r 6 Methyl 4 Phenylchroman 2 One
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is crucial for advancing the study of (4R)-6-Methyl-4-phenylchroman-2-one. While traditional methods for creating chromanone skeletons exist, future research will likely focus on green chemistry principles to improve yield, reduce waste, and enhance stereoselectivity. nih.govnih.gov
Key areas for exploration include:
Photoredox Catalysis: Visible-light-mediated reactions offer a mild and powerful tool for organic synthesis. rsc.org A doubly decarboxylative, photoredox synthesis has been successfully applied to create 4-substituted-chroman-2-ones, suggesting a viable and sustainable route that could be adapted for the asymmetric synthesis of the target compound. rsc.org
Organocatalysis: Asymmetric organocatalysis presents a metal-free alternative for constructing chiral centers. A bioinspired, late-stage, organocatalytic halo-cycloetherification has been used to construct the chroman core with high enantioselectivity, a strategy that could be tailored for this compound. acs.org
Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or deep eutectic solvents is a growing trend. nih.govasianpubs.org Research into adapting existing cyclization and condensation reactions to aqueous media could significantly reduce the environmental impact of synthesis. nih.gov For instance, the use of water as a solvent has proven effective in the synthesis of other heterocyclic compounds. nih.gov
Cascade Reactions: Palladium-catalyzed cascade reactions have been developed for synthesizing complex fused-chromene structures. nih.govacs.org Investigating similar multi-step, one-pot procedures could provide a highly efficient and modular pathway to this compound and its analogues. nih.gov
| Synthetic Strategy | Core Principle | Potential Advantage for this compound |
| Photoredox Catalysis | Utilizes visible light to drive chemical reactions via single-electron transfer. | Mild reaction conditions, high functional group tolerance, potential for novel bond formations. rsc.org |
| Asymmetric Organocatalysis | Employs small organic molecules as catalysts to induce chirality. | Avoids heavy metal contamination, high enantioselectivity, mimics biosynthetic pathways. acs.org |
| Green Solvents | Replaces volatile organic compounds (VOCs) with environmentally benign alternatives like water. | Reduced toxicity and environmental impact, potential for unique reactivity. nih.gov |
| Cascade Reactions | Combines multiple reaction steps into a single, efficient process without isolating intermediates. | Increased atom economy, reduced waste, and faster synthesis times. nih.govacs.org |
Application of Advanced Computational Modeling and Artificial Intelligence (AI) in Compound Design and Optimization
Computational tools are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.govmdpi.com For this compound, AI and molecular modeling can guide research by predicting properties and identifying promising derivatives before undertaking costly and time-consuming laboratory synthesis.
Future applications in this area include:
Predictive Modeling (ADMET): AI algorithms can analyze molecular structures to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. acs.org This allows for the early-stage filtering of candidates that are likely to fail in later development stages.
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with optimized properties. nih.govresearchgate.net These models can explore vast chemical space to propose novel chroman-2-one derivatives with enhanced potency and selectivity for specific biological targets. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a target protein. acs.org Subsequent molecular dynamics simulations can then analyze the stability and conformational changes of the compound-protein complex over time, providing deeper insights into its mechanism of action. acs.org
Quantitative Structure-Activity Relationship (QSAR): Machine learning can be used to build QSAR models that correlate the structural features of a series of chromanone derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis.
| Computational Tool | Application | Expected Outcome |
| Machine Learning (ML) | Predict ADMET properties. acs.orgnih.gov | Early identification of candidates with favorable pharmacokinetic and safety profiles. |
| Generative AI (e.g., GANs) | De novo design of novel chromanone analogues. nih.gov | Generation of optimized molecular structures with desired biological activities. |
| Molecular Docking | Predict binding mode and affinity to biological targets. acs.org | Identification of high-affinity binders and rationalization of structure-activity relationships. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex. acs.org | Understanding of binding stability and the molecular mechanism of action. |
Identification and Characterization of Unexplored Biological Targets and Pathways
Chromanones are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov However, the specific biological targets for many derivatives, including this compound, remain to be fully elucidated. Future research should focus on identifying new targets and understanding the molecular pathways through which this compound exerts its effects.
Promising avenues for investigation are:
Target-Based Screening: Testing the compound against panels of known biological targets, such as kinases, proteases, and nuclear receptors, could rapidly identify direct molecular interactions. The structural similarity to other bioactive molecules suggests potential activity at targets relevant to neurodegenerative diseases or cancer. acs.org
Phenotypic Screening and Omics Analysis: A phenotypic screening approach, where the compound is tested on various cell models, can uncover unexpected biological effects. Subsequent transcriptomics, proteomics, or metabolomics analysis can help identify the pathways perturbed by the compound, thus pointing toward its mechanism of action.
Chemical Proteomics: Affinity-based probes derived from this compound can be used to isolate its binding proteins directly from cell lysates. nih.govnih.gov This powerful technique provides direct evidence of target engagement and can uncover previously unknown interactions. nih.gov
Multi-target Ligands: There is a growing paradigm in drug discovery to develop compounds that can modulate multiple targets simultaneously, which can be beneficial for complex diseases. nih.govacs.org Research could explore if this compound or its derivatives act as multi-target agents, a property identified in other chromanone series. acs.org
Development of Innovative Analytical Techniques for Enhanced Research Monitoring and Discovery
Advancements in analytical chemistry are essential for supporting all aspects of research on this compound, from synthesis to biological evaluation. numberanalytics.comutas.edu.au Developing more sensitive and efficient analytical methods will be critical for future progress.
Key areas for development include:
Chiral Separation Methods: As a chiral molecule, the separation of its enantiomers is paramount. Future work should focus on optimizing High-Performance Liquid Chromatography (HPLC) methods using advanced chiral stationary phases (CSPs), such as polysaccharide-based phases, which offer high success rates for enantiomeric resolution. csfarmacie.czphenomenex.com Capillary Electrophoresis (CE) with chiral selectors like cyclodextrins also presents a powerful alternative for rapid and efficient enantioseparation. nih.govnih.gov
Hyphenated Techniques: The coupling of separation techniques with mass spectrometry (e.g., LC-MS) provides unparalleled sensitivity and structural information. numberanalytics.com Advanced LC-MS/MS methods can be developed for quantifying the compound and its metabolites in complex biological matrices, which is crucial for pharmacokinetic and metabolism studies.
Miniaturized Analytical Systems: The development of microfluidics-based analytical systems, or "lab-on-a-chip" technology, offers the potential for high-throughput analysis with minimal sample consumption. nih.gov This could be particularly useful for screening compound libraries or monitoring reaction kinetics in real-time.
| Analytical Technique | Application Area | Future Enhancement |
| Chiral HPLC | Enantiomeric purity determination and separation. | Development of novel chiral stationary phases for improved resolution and efficiency. csfarmacie.czphenomenex.com |
| Capillary Electrophoresis (CE) | Rapid chiral separation and analysis. | Use of novel chiral selectors and nonaqueous buffers to enhance selectivity. nih.gov |
| LC-MS/MS | Quantification in biological samples, metabolite identification. | Higher resolution mass spectrometry for unambiguous structure elucidation. numberanalytics.com |
| Microfluidics | High-throughput screening and reaction monitoring. | Integration of multiple analytical steps (separation, detection) onto a single chip. nih.gov |
Integration into Interdisciplinary Research Frameworks (e.g., Chemical Biology, Systems Biology)
To fully understand the therapeutic potential of this compound, it must be studied within broader biological contexts. Integrating research into interdisciplinary frameworks like chemical biology and systems biology will provide a more holistic view of its function.
Chemical Biology: This field uses chemical tools to study and manipulate biological systems. nih.gov By designing and synthesizing specific probes based on the this compound scaffold (e.g., with fluorescent tags or photo-crosslinkers), researchers can visualize the compound's subcellular localization and identify its direct binding partners in living cells. nih.gov
Systems Biology: This approach seeks to understand the complex interactions within biological systems as a whole. youtube.com By generating data on how this compound affects global gene expression or protein networks, systems biology models can predict its downstream effects and identify key nodes in the pathways it modulates. youtube.com This can help to understand not only the intended therapeutic effects but also potential off-target activities. youtube.com This integration allows researchers to move beyond a one-drug, one-target paradigm and appreciate the compound's network-level impact.
Conclusion
Summary of Key Academic Research Discoveries and Contributions Related to (4R)-6-Methyl-4-phenylchroman-2-one
Research into the broader class of chroman-2-ones, and more specifically 4-phenylchroman-2-one derivatives, has laid the groundwork for understanding the potential of this compound. The synthesis of the racemic mixture of 6-Methyl-4-phenylchroman-2-one (B119032) is well-documented, typically achieved through the reaction of p-cresol (B1678582) with trans-cinnamic acid. chemicalbook.com This foundational work provides the basis from which enantioselective syntheses can be developed to isolate the (4R) enantiomer.
The significance of stereochemistry in the biological activity of molecules is a well-established principle in medicinal chemistry. nih.gov Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov While specific in-depth biological studies exclusively on this compound are not extensively reported in publicly available literature, the broader class of chromanone and chromone (B188151) derivatives has been shown to possess a wide array of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov This suggests that this compound could potentially exhibit interesting biological activities, a hypothesis that warrants further investigation.
A key area of academic contribution has been in the development of asymmetric synthesis and chiral separation techniques. The ability to selectively synthesize or separate specific enantiomers is crucial for pharmacological studies. mdpi.com Recent advancements in quantum state control of chiral molecules, achieving near-complete separation of enantiomers, highlight the growing capabilities in this field and could be instrumental in obtaining pure samples of this compound for detailed biological evaluation. sciencedaily.com
Identification of Remaining Research Gaps and Unaddressed Challenges in the Field
Despite the foundational knowledge on chromanones, significant research gaps exist specifically for this compound. The most prominent of these is the lack of comprehensive studies on its specific biological activities and pharmacological profile. While the racemic mixture can be synthesized, detailed investigations into the bioactivity of the individual (4R) and (S) enantiomers are scarce in the available literature. This includes a lack of data on its potential molecular targets and mechanism of action.
Furthermore, while general methods for asymmetric synthesis of chiral chromanes have been explored, dedicated and optimized high-yield enantioselective synthetic routes specifically for this compound are not well-established in peer-reviewed journals. Overcoming this challenge is a critical step to enable further research by providing a reliable source of the pure enantiomer.
Another unaddressed area is the comparative analysis of the biological effects of the (4R) and (S) enantiomers. Such studies are essential to determine if one enantiomer is more potent or has a different pharmacological effect, which is a common phenomenon for chiral molecules. nih.gov Without this comparative data, the specific contribution and potential advantages of the (4R) configuration remain speculative.
Finally, the exploration of the structure-activity relationship (SAR) for this specific scaffold is in its infancy. Understanding how modifications to the 6-methyl and 4-phenyl groups, in the context of the (4R) stereochemistry, affect biological activity would be crucial for the rational design of more potent and selective analogs.
Broader Implications and Future Outlook of this compound Research in Advancing Chemical and Biological Sciences
The future research on this compound holds considerable promise for advancing both chemical and biological sciences. The development of novel and efficient stereoselective synthetic methods for this compound would not only provide access to this specific molecule but could also be applicable to the synthesis of other chiral chroman-2-ones, a class of compounds with recognized therapeutic potential.
From a biological perspective, a thorough investigation into the pharmacological properties of this compound could lead to the discovery of new therapeutic agents. Given the diverse activities of related compounds, this enantiomer could be a lead compound for developing drugs for a range of diseases. The elucidation of its mechanism of action and the identification of its molecular targets would provide valuable insights into biological pathways and could open up new avenues for drug discovery.
Moreover, the study of the stereoselective effects of the (4R) and (S) enantiomers would contribute to the fundamental understanding of how chirality influences biological activity. This knowledge is critical for the design of safer and more effective drugs, as it can help in avoiding the undesirable effects often associated with the inactive or more toxic enantiomer in a racemic mixture.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4R)-6-Methyl-4-phenylchroman-2-one, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenylpropanoids or asymmetric catalysis to establish the (4R) stereochemistry. Enantiomeric purity can be verified using chiral HPLC or polarimetry. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical. Comparative analysis of retention times in chromatographic methods (e.g., USP guidelines for impurity profiling) can also validate purity .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?
- Methodological Answer : SC-XRD is the gold standard. Data collection should be performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts . Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) and visualize results with Mercury CSD for hydrogen-bonding networks and packing analysis . ORTEP-3 is recommended for generating publication-quality thermal ellipsoid diagrams .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Assign stereochemistry using - COSY and NOESY to confirm the (4R) configuration.
- IR : Identify the lactone carbonyl stretch (~1740 cm).
- MS : High-resolution ESI-MS to confirm molecular ion peaks.
Cross-reference with PubChem data for validation .
Q. How does the chroman-2-one scaffold influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The lactone ring’s electrophilic carbonyl group makes it prone to nucleophilic attack, enabling derivatization. Substituent effects (e.g., 6-methyl and 4-phenyl groups) can be studied using DFT calculations to predict regioselectivity. Compare with analogs like 2-(4-chlorophenyl)-6-methoxychroman-4-one to assess steric/electronic impacts.
Q. What are the key challenges in chromatographic separation of this compound from related impurities?
- Methodological Answer : Optimize HPLC methods using C18 columns and acetonitrile/water gradients. Adjust pH to suppress ionization of acidic/basic impurities. The USP revised the relative retention time of this compound to 1.59 in Tolterodine Tartrate impurity profiling, emphasizing column aging and temperature control .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use Mercury’s packing similarity tool to compare unit cell parameters and intermolecular interactions across datasets . For disordered structures, employ SHELXL’s PART instruction to model split positions . Validate against high-resolution data (e.g., synchrotron sources) and apply Hirshfeld surface analysis to resolve electron density ambiguities .
Q. What computational strategies are effective for predicting the biological activity of this compound analogs?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with pharmacophore modeling (Mercury’s isostere toolkit) . Validate predictions using in vitro assays targeting related pathways (e.g., kinase inhibition). Cross-reference with PubChem BioAssay data for structurally similar chroman-2-ones .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Monitor lactone ring opening via NMR.
- Thermal stress : Use TGA/DSC to identify decomposition thresholds.
- Photostability : Expose to UV-Vis light and track degradation by HPLC .
Q. What advanced crystallization techniques improve yield and purity of this compound?
- Methodological Answer : Employ anti-solvent vapor diffusion with ethyl acetate/hexane mixtures. Use seeding from validated SC-XRD structures . For enantiopure crystals, explore chiral auxiliary-assisted crystallization. Monitor crystal growth in real-time with in-situ Raman spectroscopy.
Q. How can researchers leverage high-throughput crystallography pipelines for studying chroman-2-one derivatives?
- Methodological Answer : Integrate automated crystal screening (e.g., Formulatrix NT8) with SHELXC/D/E for rapid phase determination . Use ConQuest to mine the Cambridge Structural Database (CSD) for structural trends. Machine learning tools (e.g., CSD Python API) can predict crystallization conditions from existing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
